

The Discovery and History of 3-Hydroxybenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxybenzamide

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Abstract

3-Hydroxybenzamide, a seemingly simple aromatic amide, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its journey from a basic chemical entity to a scaffold for potent enzyme inhibitors reflects the evolution of targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, and key therapeutic applications of **3-hydroxybenzamide**, with a focus on its role as a Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) inhibitor. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: A Molecule of Growing Importance

While the precise first synthesis of **3-hydroxybenzamide** is not prominently documented in historical chemical literature, its importance grew with the expansion of medicinal chemistry.^[1] The benzamide functional group is a common feature in many pharmaceuticals, and the hydroxyl group at the meta-position provides a crucial site for chemical modification, making it a valuable building block for more complex and biologically active compounds.^[1]

The significance of **3-hydroxybenzamide** escalated with the discovery of its inhibitory activity against Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. This discovery was a part of a broader exploration of nicotinamide analogs as PARP inhibitors,

which began in the 1980s with the identification of 3-aminobenzamide as a PARP inhibitor, albeit a less potent one.^[1] Subsequent research focused on developing more potent and selective inhibitors, with the **3-hydroxybenzamide** scaffold proving to be a valuable starting point.

More recently, derivatives of **3-hydroxybenzamide** have emerged as a significant class of histone deacetylase (HDAC) inhibitors.^[1] These compounds play a crucial role in epigenetic regulation and have shown promise as anti-cancer agents. The structural motif of **3-hydroxybenzamide** continues to be explored in the design of novel therapeutics for a range of diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-hydroxybenzamide** is fundamental for its application in drug design and development. The following table summarizes key quantitative data for this compound.

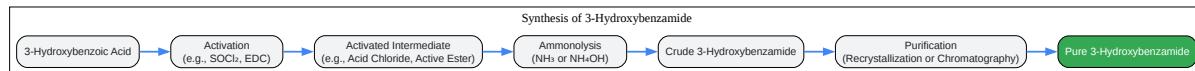
Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂	[2]
Molecular Weight	137.14 g/mol	[2]
Melting Point	170 °C	[3]
logP (Octanol/Water Partition Coefficient)	0.491	[4]
Water Solubility (log10ws)	-1.19 mol/L	[4]
Topological Polar Surface Area	63.3 Å ²	[2]
pKa	Not available	
CAS Number	618-49-5	[2]

Synthesis and Characterization

Several synthetic routes to **3-hydroxybenzamide** have been established, primarily starting from 3-hydroxybenzoic acid.

General Synthesis Workflow

The following diagram illustrates a common workflow for the synthesis of **3-hydroxybenzamide** from 3-hydroxybenzoic acid.



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Caption: General workflow for the synthesis of **3-hydroxybenzamide**.

Detailed Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid

This protocol describes a common laboratory-scale synthesis of **3-hydroxybenzamide**.

Materials:

- 3-Hydroxybenzoic acid
- Thionyl chloride (SOCl_2) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBr)
- Ammonium hydroxide (NH_4OH) or ammonia gas (NH_3)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

- Ethyl acetate and Hexanes for chromatography

Procedure (using Thionyl Chloride):

- Acid Chloride Formation: To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.
- Ammonolysis: Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a stirred solution of concentrated ammonium hydroxide (excess) at 0°C.
- Reaction and Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by flash column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized **3-hydroxybenzamide** should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (DMSO-d₆): Expected signals include aromatic protons (typically in the range of 6.8-7.8 ppm), a broad singlet for the phenolic -OH, and two broad singlets for the amide -NH₂ protons.
- ^{13}C NMR (DMSO-d₆): Expected signals include aromatic carbons (typically in the range of 115-160 ppm) and a signal for the carbonyl carbon of the amide (typically around 168-170 ppm).

Infrared (IR) Spectroscopy:

- Sample Preparation: A KBr pellet or a thin film can be used.
- Expected Absorptions:
 - Broad O-H stretch (phenol) around $3200\text{-}3600\text{ cm}^{-1}$
 - N-H stretches (amide) around $3100\text{-}3500\text{ cm}^{-1}$ (often appearing as two bands for a primary amide)
 - C=O stretch (amide I band) around $1630\text{-}1680\text{ cm}^{-1}$
 - N-H bend (amide II band) around $1580\text{-}1620\text{ cm}^{-1}$
 - C-O stretch (phenol) around $1200\text{-}1300\text{ cm}^{-1}$
 - Aromatic C-H and C=C stretches in their characteristic regions.

Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) or electron ionization (EI) can be used.
- Expected Molecular Ion: $[\text{M}+\text{H}]^+$ at $\text{m/z } 138.05$ or $[\text{M}]^+$ at $\text{m/z } 137.05$.

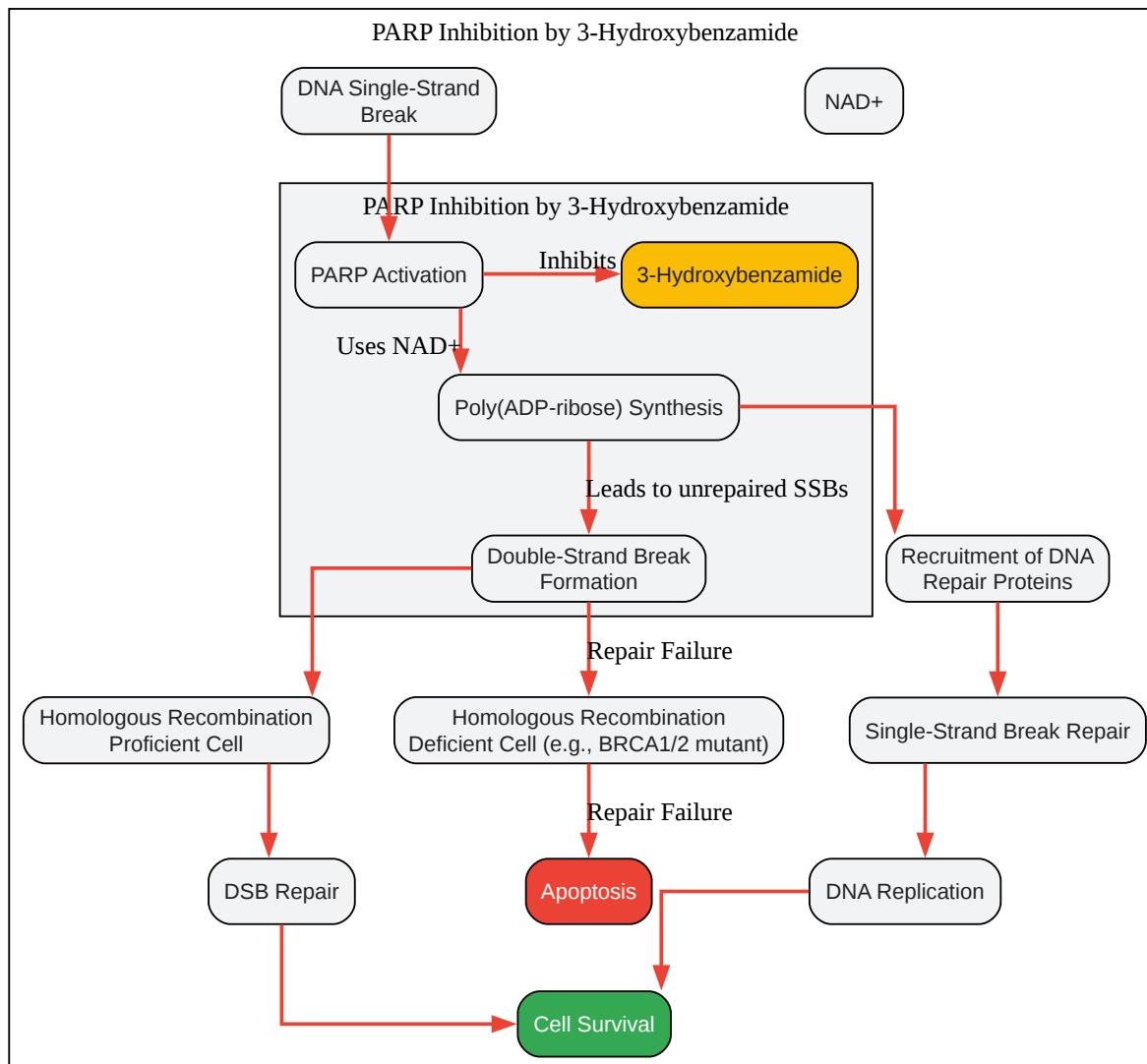
Role as a PARP Inhibitor

3-Hydroxybenzamide is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair.^[1] By inhibiting PARP, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.^[5]

Mechanism of PARP Inhibition

The benzamide moiety of **3-hydroxybenzamide** mimics the nicotinamide portion of the PARP substrate, NAD^+ .^[5] It binds to the nicotinamide-binding pocket of the enzyme, competitively

inhibiting the binding of NAD⁺ and thus preventing the synthesis of poly(ADP-ribose) chains.



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Caption: Mechanism of PARP inhibition and synthetic lethality.

Quantitative Data: PARP Inhibition

While specific IC_{50} values for **3-hydroxybenzamide** against PARP are not consistently reported across the literature, its potency is generally considered to be in the micromolar range. The table below provides IC_{50} values for related benzamide-based PARP inhibitors for comparison.

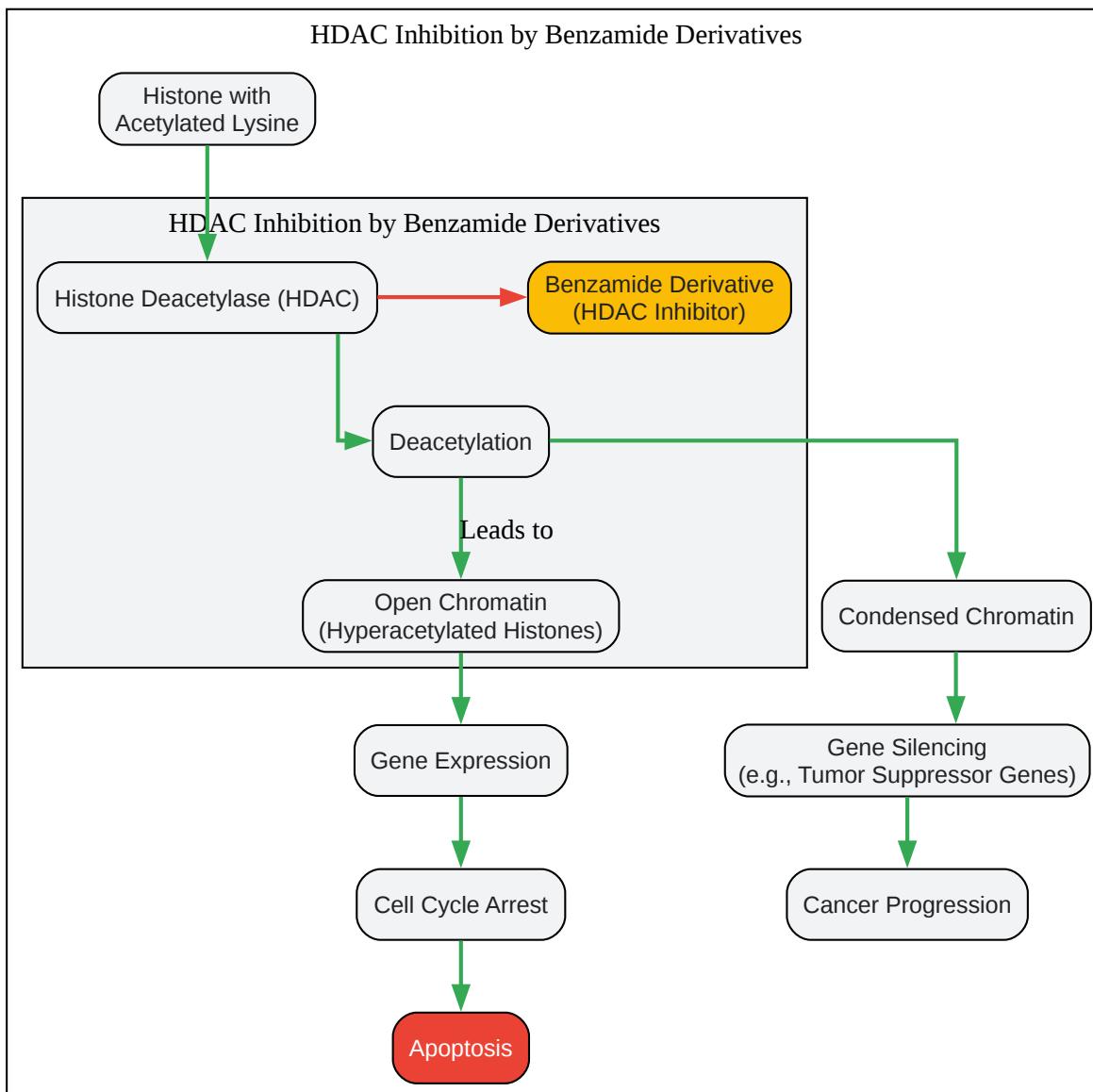
Compound	PARP1 IC_{50} (nM)	PARP2 IC_{50} (nM)	Reference
Olaparib	1.9	1.5	[6]
Rucaparib	1.4	6.4	[6]
Niraparib	3.8	2.1	[6]
Talazoparib	0.57	1.1	[6]

Role as a Histone Deacetylase (HDAC) Inhibitor

Derivatives of **3-hydroxybenzamide** have been extensively studied as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[7] HDAC inhibitors promote histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes.[7]

Mechanism of HDAC Inhibition

Benzamide-based HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group.[1] The ZBG, often a hydroxamic acid or a substituted aniline, chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. The benzamide core and its substituents contribute to the binding affinity and selectivity for different HDAC isoforms.

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Caption: Mechanism of HDAC inhibition by benzamide derivatives.

Quantitative Data: HDAC Inhibition

The following table summarizes the IC₅₀ values of several benzamide derivatives against different HDAC isoforms. It is important to note that the inhibitory activity and selectivity are highly dependent on the specific substitutions on the benzamide scaffold.

Compound ID	R2 Group	HDAC1 IC ₅₀ (μM)	HDAC2 IC ₅₀ (μM)	HDAC3 IC ₅₀ (μM)	Reference
7j	NH ₂	0.65	0.78	1.70	[1]
Entinostat	-	0.93	0.95	1.80	[8]
7b	NH ₂	>10	>10	>10	[8]
7g	NH ₂	>10	>10	>10	[8]

Conclusion

3-Hydroxybenzamide has evolved from a simple chemical building block to a key pharmacophore in the development of targeted cancer therapies. Its history is intertwined with the broader narrative of drug discovery, particularly in the realm of enzyme inhibitors. As a scaffold for both PARP and HDAC inhibitors, it has demonstrated the power of structure-activity relationship studies in optimizing potency and selectivity. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological activities of **3-hydroxybenzamide**, with the aim of equipping researchers with the foundational knowledge required to further explore the therapeutic potential of this versatile molecule and its derivatives. The continued investigation of **3-hydroxybenzamide**-based compounds holds promise for the development of novel and more effective treatments for cancer and other diseases.

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